A Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide: Properties, Synthesis, and Applications
A Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)pyridine-2-sulfonamide, a fluorinated heterocyclic compound of significant interest in both agrochemical and pharmaceutical research. The document elucidates the molecule's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis. As a known metabolite of the sulfonylurea herbicide Flazasulfuron, its study is critical for understanding environmental transformation and biological activity.[1][2] This guide synthesizes data from authoritative chemical databases and patents to serve as a comprehensive resource for researchers, chemists, and drug development professionals working with fluorinated building blocks and sulfonamide-based scaffolds.
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine-Sulfonamide Scaffold
In modern chemical and life sciences, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and modulate lipophilicity, making it a key feature in many successful agrochemicals and pharmaceuticals.[3][4] When combined with a pyridine ring, it forms the trifluoromethylpyridine (TFMP) moiety, a structure known to impart unique biological activities.[5]
The sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the first generation of antimicrobial "sulfa drugs" and its continued prevalence in a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[6]
3-(Trifluoromethyl)pyridine-2-sulfonamide merges these two powerful motifs. Its identity as a primary metabolite of the herbicide Flazasulfuron makes it a crucial subject for toxicological and environmental studies.[1][2] Furthermore, its structure represents a valuable building block for the synthesis of novel bioactive compounds, leveraging the combined physicochemical advantages of its constituent parts.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. The key identifiers and computed properties for 3-(Trifluoromethyl)pyridine-2-sulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | PubChem[1] |
| Molecular Formula | C₆H₅F₃N₂O₂S | PubChem[1] |
| Molecular Weight | 226.18 g/mol | PubChem[2] |
| CAS Number | 104040-76-8 | PubChem[1][2] |
| Monoisotopic Mass | 226.00238307 Da | PubChem[1] |
| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | PubChem[1] |
| InChIKey | HGJUZHZBAAXGPP-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |
| Hydrogen Bond Acceptors | 4 (from N, O=S=O) | PubChem[1] |
Synthesis and Chemical Reactivity
The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide can be reliably achieved through a multi-step process starting from 2-amino-3-trifluoromethylpyridine.[7] This pathway is robust and utilizes well-established organic transformations, making it suitable for laboratory-scale production.
The synthetic route is logically structured into three primary stages: activation of the amine via diazotization, introduction of the sulfonyl group via sulfochloridation, and final conversion to the sulfonamide via amination.
Caption: A three-step synthetic workflow for producing the target compound.
The following protocol is adapted from established methodologies and provides a self-validating framework for synthesis.[7]
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
-
Causality: This step converts the chemically stable primary amine into a highly reactive diazonium salt. The -N₂⁺ group is an excellent leaving group, facilitating its displacement in the subsequent step.
-
Procedure:
-
In a reaction vessel maintained at 0-5°C, dissolve 2-amino-3-(trifluoromethyl)pyridine in an appropriate acidic medium (e.g., hydrochloric or sulfuric acid).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Maintain vigorous stirring and monitor the temperature to prevent it from exceeding 5°C, as diazonium salts can be unstable at higher temperatures.
-
The reaction is complete when a persistent blue color is observed upon testing with starch-iodide paper, indicating a slight excess of nitrous acid. The resulting diazonium salt solution is used immediately in the next step.
-
Step 2: Sulfochloridation
-
Causality: This is a variation of the Sandmeyer reaction. The diazonium salt is reacted with a source of sulfur dioxide (generated from sodium bisulfite) in the presence of a copper catalyst to form the corresponding sulfonyl chloride.
-
Procedure:
-
In a separate vessel, prepare a solution of sodium bisulfite (NaHSO₃) and a catalytic amount of copper(II) chloride (CuCl₂).
-
Slowly add the cold diazonium salt solution from Step 1 to this catalytic mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. Effervescence (release of N₂ gas) should be observed.
-
Upon completion, the product, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
-
Step 3: Amination
-
Causality: The highly electrophilic sulfonyl chloride readily reacts with a nucleophile, in this case, ammonia, to displace the chloride and form the stable sulfonamide bond.
-
Procedure:
-
Dissolve the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride from Step 2 in a suitable organic solvent.
-
Cool the solution in an ice bath and add concentrated ammonia water (aqueous NH₃) dropwise with stirring.
-
An exothermic reaction will occur, and a precipitate of the product will form.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
The solid product is collected by filtration, washed with cold water to remove any remaining salts, and dried to yield 3-(trifluoromethyl)pyridine-2-sulfonamide. Further purification can be achieved by recrystallization.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectroscopic signatures are derived from the molecule's distinct functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, which is exchangeable with D₂O.
-
¹⁹F NMR Spectroscopy: This is a critical technique for any fluorinated compound. A sharp singlet is expected for the -CF₃ group, confirming its presence and chemical environment.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Key vibrational bands to look for include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (226.0024 Da), which validates its elemental composition.[1]
Applications and Biological Relevance
The primary documented role of 3-(Trifluoromethyl)pyridine-2-sulfonamide is as an environmental and metabolic transformation product of the herbicide Flazasulfuron.[1][2] Understanding this relationship is vital for environmental impact assessments and regulatory science.
Caption: Relationship between Flazasulfuron and its key metabolite.
Beyond its role as a metabolite, the compound is a prototypical example of a trifluoromethylated pyridinesulfonamide. This scaffold is of high interest in drug discovery for several reasons:
-
Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most famously carbonic anhydrase and dihydropteroate synthase. The specific substitution pattern of this molecule could be explored for novel inhibitory activities.[6]
-
Scaffold for Library Synthesis: It serves as an excellent starting point or fragment for the synthesis of larger, more complex molecules in medicinal chemistry programs targeting kinases, proteases, or other protein classes.
-
Agrochemical Development: The structural alerts from its parent herbicide suggest that derivatives could be synthesized and screened for new herbicidal, fungicidal, or insecticidal properties.[3]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3-(Trifluoromethyl)pyridine-2-sulfonamide and its intermediates.
-
Regulatory Information: The compound is classified under the UN GHS system, and specific hazard information may be available through regulatory databases like those maintained by the European Food Safety Authority (EFSA).[1]
-
Handling:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Refer to the specific Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.
-
Conclusion
3-(Trifluoromethyl)pyridine-2-sulfonamide is more than a simple chemical entity; it stands at the intersection of agrochemical science, environmental chemistry, and medicinal drug discovery. With a defined molecular weight of 226.18 g/mol and a well-documented synthetic pathway, it represents a readily accessible and highly relevant molecule for advanced research.[1][2][7] This guide provides the foundational technical knowledge—from its synthesis to its biological context—to empower scientists and researchers to confidently and effectively utilize this valuable compound in their work.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide.
-
PubChemLite. (n.d.). 3-(trifluoromethyl)pyridine-2-sulfonamide (C6H5F3N2O2S). Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). 3-trifluoromethyl-2-pyridylsulfonamide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. Retrieved from [Link]
-
Scribd. (n.d.). Efficient Synthesis of Pyridinesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-(trifluoromethyl)phenyl)pyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MAGIC Knowledge Base. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonamide. Retrieved from [Link]
-
O'Keeffe, A., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (C7H7F3N2O2S). Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine-3-carboxamide, 4-trifluoromethyl-6-methoxy-N-(2,4-dichloro-6-methylbenzyl)-N-methyl-. Retrieved from [Link]
Sources
- 1. 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-trifluoromethyl-2-pyridylsulfonamide [sitem.herts.ac.uk]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
